molecular formula C6H4ClN3O B15093691 4-Chloroisoxazolo[4,5-c]pyridin-3-amine

4-Chloroisoxazolo[4,5-c]pyridin-3-amine

Cat. No.: B15093691
M. Wt: 169.57 g/mol
InChI Key: VFSKVFJWNZOOEF-UHFFFAOYSA-N
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Description

Contextualization within Fused Isoxazole-Pyridine Systems

Fused isoxazole-pyridine systems are a class of bicyclic heterocyclic compounds that incorporate both an isoxazole (B147169) and a pyridine (B92270) ring. The constitutional isomerism, arising from the different fusion points of the two rings, gives rise to several distinct scaffolds, including isoxazolo[4,5-b]pyridines, isoxazolo[5,4-b]pyridines, isoxazolo[4,3-b]pyridines, and the isoxazolo[4,5-c]pyridine of interest. These systems are of considerable interest due to their diverse biological activities. beilstein-journals.orgnih.gov

The isoxazole moiety, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a key pharmacophore found in several approved drugs. nih.gov Its fusion with a pyridine ring, a ubiquitous six-membered nitrogen-containing heterocycle, can modulate the electronic properties and spatial arrangement of the molecule, leading to new pharmacological profiles. Research on various isoxazolopyridine isomers has revealed a wide spectrum of biological activities, including antibacterial, anticancer, and antiproliferative effects. beilstein-journals.orgnih.gov This highlights the potential of this fused ring system as a privileged scaffold in drug discovery.

Significance of 4-Chloroisoxazolo[4,5-c]pyridin-3-amine in Heterocyclic Chemistry

While direct and extensive research on this compound is not widely documented, its chemical structure suggests significant potential as a versatile intermediate in synthetic organic chemistry. The presence of three key functional groups—a chloro substituent, an amino group, and the fused heterocyclic core—makes it a valuable building block for the synthesis of more complex molecules.

The chlorine atom at the 4-position can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The amino group at the 3-position is a nucleophilic center and can be readily acylated, alkylated, or used as a handle for further annulation reactions to build more complex heterocyclic systems.

The isoxazolo[4,5-c]pyridine core itself imparts a specific three-dimensional shape and electronic distribution that can be crucial for biological activity. For instance, related tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been investigated as potential cytotoxic Hsp90 inhibitors, indicating that this particular heterocyclic system can interact with important biological targets. The development of synthetic routes to and the exploration of the chemical reactivity of this compound are therefore important objectives for expanding the chemical space accessible to medicinal chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-[1,2]oxazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-9-5)11-10-6(4)8/h1-2H,(H2,8,10)

InChI Key

VFSKVFJWNZOOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1ON=C2N)Cl

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Chloroisoxazolo 4,5 C Pyridin 3 Amine

Reactivity at the Chloro Substituent

The chlorine atom at the C-4 position of the pyridine (B92270) ring is a key handle for functionalization. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-4 position (para to the nitrogen) electronically deficient and thus susceptible to attack by nucleophiles. This activation is a common feature in pyridine chemistry, facilitating both nucleophilic displacement and metal-catalyzed cross-coupling reactions. stackexchange.comyoutube.com

Nucleophilic Displacement Reactions

The C-4 chloro group on the isoxazolo[4,5-c]pyridine ring is expected to be an active site for nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other chloro-substituted pyridines and related heterocycles like quinazolines. nih.gov In 2,4-dichloroquinazoline, for instance, nucleophilic attack by amines occurs preferentially at the C-4 position, which is attributed to the higher LUMO coefficient at this carbon, making it more electrophilic. nih.govresearchgate.net

By analogy, 4-Chloroisoxazolo[4,5-c]pyridin-3-amine can react with various nucleophiles, including amines (aminolysis), alcohols (alkolysis), and thiols (thiolysis), to yield the corresponding 4-substituted derivatives. These reactions typically proceed under basic conditions, which help to facilitate the departure of the chloride leaving group.

Table 1: Predicted Nucleophilic Displacement Reactions

Nucleophile Reagent Example Product Type
Amine R₂NH 4-Amino-isoxazolo[4,5-c]pyridin-3-amine
Alcohol R-OH / NaOR 4-Alkoxy-isoxazolo[4,5-c]pyridin-3-amine
Thiol R-SH / NaSR 4-Thioether-isoxazolo[4,5-c]pyridin-3-amine

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloro-heterocycle with an organoboron reagent (boronic acid or ester). youtube.comyoutube.com This transformation is widely used to introduce aryl or vinyl substituents. Typical conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling the chloro-heterocycle with a primary or secondary amine. wikipedia.orglibretexts.org The reaction has broad substrate scope and has been successfully applied to the amination of chloro-pyridines and other heterocyclic halides. organic-chemistry.orgbeilstein-journals.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand Example Base Example Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ or Pd(OAc)₂/XPhos K₂CO₃, Cs₂CO₃ 4-Aryl-isoxazolo[4,5-c]pyridin-3-amine
Buchwald-Hartwig R₂NH Pd₂(dba)₃/BINAP or Xantphos NaOt-Bu, Cs₂CO₃ N-Substituted-4-amino-isoxazolo[4,5-c]pyridin-3-amine

Reactivity of the Amino Group

The primary amino group at the C-3 position is a versatile functional group, capable of undergoing reactions typical of aromatic amines.

Acylation and Sulfonylation Reactions

The 3-amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net These reactions are fundamental for modifying the electronic properties and steric bulk of the substituent at the C-3 position. While the amino group on some isoxazole (B147169) rings can show reduced reactivity, acylation is generally achievable, sometimes requiring more forcing conditions. mdpi.com

Table 3: Acylation and Sulfonylation of the 3-Amino Group

Reaction Type Reagent Functional Group Formed
Acylation R-COCl or (RCO)₂O Amide (-NHCOR)
Sulfonylation R-SO₂Cl Sulfonamide (-NHSO₂R)

Diazotization and Subsequent Transformations

As a primary aromatic amine, the 3-amino group can be converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. byjus.com Diazonium salts derived from 3-aminopyridines are noted to be relatively stable compared to their 2- and 4-isomers, allowing for their use as synthetic intermediates. google.com

The resulting diazonium salt is highly valuable as it can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as hydroxyl, cyano, or halide groups. Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes. researchgate.netresearchgate.net

Table 4: Transformations via Diazotization of the 3-Amino Group

Reaction Type Reagent(s) Product
Hydrolysis H₂O, H⁺, Δ 4-Chloroisoxazolo[4,5-c]pyridin-3-ol
Sandmeyer CuCl / HCl 3,4-Dichloroisoxazolo[4,5-c]pyridine
Sandmeyer CuCN / KCN 4-Chloroisoxazolo[4,5-c]pyridine-3-carbonitrile
Azo Coupling Phenol, Naphthol 3-(Arylazo)-4-chloroisoxazolo[4,5-c]pyridine

Reactivity of the Fused Ring System

The fused isoxazolo[4,5-c]pyridine core possesses its own characteristic reactivity, influenced by the interplay between the electron-rich isoxazole ring and the electron-deficient pyridine ring.

The isoxazole ring is known to undergo ring-opening reactions under certain conditions. For example, treatment with electrophilic halogenating or fluorinating agents can lead to cleavage of the weak N-O bond, resulting in the formation of functionalized pyridines. nih.govresearchgate.net Additionally, base-promoted rearrangements, such as the Boulton-Katritzky rearrangement, have been observed in related isoxazolopyridine systems, indicating the potential for skeletal transformations. beilstein-journals.orgbeilstein-journals.org

The pyridine portion of the fused system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the ring system, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic attack or addition, leading to dearomatization, as seen in related nitroisoxazolopyridines. nih.gov

Ring Opening Reactions, e.g., with Molybdenum Hexacarbonyl

The isoxazole ring is susceptible to cleavage under various conditions, a reaction that can be harnessed for synthetic purposes. One notable method for the reductive ring opening of isoxazoles involves the use of molybdenum hexacarbonyl, Mo(CO)₆. While specific studies on this compound are not extensively documented, the general mechanism of this transformation on isoxazole cores is well-established. The reaction typically proceeds via the reductive cleavage of the weak N-O bond, leading to the formation of a β-aminoenone.

The proposed mechanism involves the coordination of the isoxazole nitrogen to the molybdenum center, forming an N-complexed isoxazolepentacarbonylmolybdenum intermediate. This coordination facilitates the cleavage of the N-O bond, leading to a complexed (β-oxo vinyl)nitrene intermediate. In the presence of a proton source, such as water, this intermediate is then reduced to the corresponding β-aminoenone.

For this compound, this reaction would be expected to yield a derivative of 3-amino-4-cyanopyridin-2(1H)-one, although the precise outcome would depend on the specific reaction conditions and the influence of the fused pyridine ring and its substituents.

Table 1: Expected Products from Molybdenum Hexacarbonyl-Mediated Ring Opening

Starting MaterialReagentExpected Product Class
This compoundMo(CO)₆, H₂OSubstituted 3-amino-4-cyanopyridin-2(1H)-one

Dearomatization Pathways via Nucleophilic Addition or Cycloaddition

The pyridine ring of the isoxazolopyridine system, particularly when activated by the fused isoxazole and the chloro substituent, is susceptible to dearomatization reactions. These transformations are of significant interest as they provide access to partially saturated heterocyclic scaffolds with potential biological activity.

Nucleophilic Addition:

Studies on closely related nitroisoxazolo[4,3-b]pyridines have demonstrated their high electrophilicity, making them prone to nucleophilic attack. nih.gov These compounds react readily with neutral C-nucleophiles, such as β-dicarbonyl compounds and π-excessive (het)arenes, under mild, base-free conditions to afford 1,4-addition products. nih.gov This suggests that this compound would also be susceptible to nucleophilic addition at the pyridine ring. The attack would likely occur at the positions ortho or para to the nitrogen atom, leading to the formation of dihydropyridine (B1217469) derivatives. stackexchange.com The stability of the resulting Meisenheimer-type intermediate, which is enhanced by the electron-withdrawing nature of the fused isoxazole ring, drives this reaction. researchgate.net

Cycloaddition:

Highly electrophilic heteroaromatic systems can also undergo [4+2] cycloaddition reactions, behaving as electron-poor dienophiles. For instance, 6-nitroisoxazolo[4,3-b]pyridines have been shown to react with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov This reactivity is attributed to the decreased aromaticity of the pyridine ring due to the strong electron-withdrawing nitro group. nih.gov By analogy, this compound, with its electron-deficient pyridine ring, is a potential candidate for participating in Diels-Alder reactions, which would provide a direct route to complex polycyclic structures.

Table 2: Potential Dearomatization Reactions of this compound

Reaction TypeReactantExpected Product
Nucleophilic Additionβ-Dicarbonyl CompoundDihydropyridine adduct
[4+2] Cycloaddition2,3-Dimethyl-1,3-butadieneDiels-Alder cycloadduct

Isoxazole-Azirine Isomerization and Related Rearrangements

The isoxazole ring can undergo a variety of isomerization and rearrangement reactions, often promoted by heat, light, or catalysts. A key transformation is the isomerization to an azirine intermediate, which can then lead to other heterocyclic systems.

Isoxazole-Azirine Isomerization:

Photochemical or thermal excitation of isoxazoles can lead to the cleavage of the N-O bond, forming a vinylnitrene diradical. This intermediate can then cyclize to a 2H-azirine. aip.org Subsequent cleavage of the C-C bond in the azirine can produce a nitrile ylide, which may then rearrange to form an oxazole. aip.orgnih.gov While this pathway is a general feature of isoxazole photochemistry, its applicability to the fused isoxazolo[4,5-c]pyridine system has not been specifically reported. Computational studies on simpler systems like 2-formyl-2H-azirine and isoxazole have provided theoretical insights into these photocleavage and rearrangement reactions. aip.orgnih.gov

Boulton-Katritzky Rearrangement:

A relevant rearrangement for isoxazolopyridines is the Boulton-Katritzky rearrangement. This reaction has been observed in the base-promoted transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl aip.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov This rearrangement involves a sequence of ring opening and recyclization steps, leading to a completely different heterocyclic system. The reaction is dependent on the nature of the substituents, with electron-withdrawing groups on the arylhydrazone moiety hindering the recyclization. nih.gov While this has been documented for the [4,5-b] isomer, similar reactivity could be anticipated for appropriately substituted derivatives of this compound.

Table 3: Potential Isomerization and Rearrangement Pathways

Reaction TypeIntermediate/ProductConditions
Isoxazole-Azirine Isomerization2H-Azirine, OxazolePhotochemical/Thermal
Boulton-Katritzky RearrangementTriazolyl-pyridineBase-promoted

Kinetic Analysis of Reaction Pathways

A quantitative understanding of the reactivity of this compound requires kinetic analysis of its various reaction pathways. While specific kinetic data for this compound is not available, insights can be drawn from studies of related systems.

Nucleophilic Aromatic Substitution:

The reaction of the chloro substituent with nucleophiles is a key transformation. Kinetic studies of nucleophilic aromatic substitution (SNAr) on chloropyridines have shown that the reactions are typically second order, being first order in both the substrate and the nucleophile. rsc.orgzenodo.org The rate of substitution is influenced by the electron-withdrawing strength of other substituents on the pyridine ring. researchgate.net For this compound, the fused isoxazole ring acts as an electron-withdrawing group, which should facilitate nucleophilic attack. The mechanism often proceeds through a Meisenheimer complex, and the formation of this intermediate can be the rate-determining step. researchgate.net

Isoxazole Rearrangements:

For the isomerization of isoxazoles to oxazoles via an azirine intermediate, computational studies have indicated that the rate-controlling step is the cleavage of the azirine C-C bond to form a nitrile ylide. lookchem.com The energy barrier for this step is influenced by the substituents on the azirine ring. In the case of photoinduced ring opening of isoxazole, time-resolved photoelectron spectroscopy studies have shown that the O-N bond cleavage can be an ultrafast process, occurring on the femtosecond timescale. acs.org

Table 4: Factors Influencing Reaction Kinetics

Reaction PathwayKey Kinetic FactorsExpected Rate Dependence
Nucleophilic Aromatic SubstitutionElectron-withdrawing nature of fused isoxazole, Nucleophile strengthSecond-order kinetics
Isoxazole-Azirine IsomerizationStability of azirine intermediate, Substituent effects on C-C bond cleavageDependent on thermal/photochemical conditions

Spectroscopic and Structural Elucidation of 4 Chloroisoxazolo 4,5 C Pyridin 3 Amine Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular framework of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information about the atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For derivatives of the isoxazolo[4,5-c]pyridine scaffold, ¹H and ¹³C NMR spectra provide definitive evidence of their structure.

In a study of structurally similar (6-Chloroisoxazolo[4,3-b]pyridin-3-yl)(phenyl)methanone, the proton NMR spectrum (¹H NMR) in CDCl₃ showed distinct signals for the pyridine (B92270) ring protons. nih.gov The H5 proton appeared as a doublet at δ 8.14 ppm, while the H7 proton was observed further downfield as a singlet at δ 8.71 ppm. nih.gov The aromatic protons of the phenyl group resonated between δ 7.61 and δ 8.23 ppm. nih.gov

The corresponding carbon NMR spectrum (¹³C NMR) displayed signals consistent with the fused heterocyclic structure. nih.gov Key resonances for the isoxazolopyridine core were observed at δ 121.8, 131.9, 133.8, 151.5, 155.5, and 161.1 ppm. nih.gov The analysis of chemical shifts and coupling constants in such derivatives allows for the unambiguous assignment of each proton and carbon atom in the molecular structure.

CompoundNucleusSolventChemical Shifts (δ, ppm)
(6-Chloroisoxazolo[4,3-b]pyridin-3-yl)(phenyl)methanone nih.gov¹HCDCl₃8.71 (s, 1H, H7), 8.23 (d, 2H, Ph), 8.14 (d, 1H, H5), 7.74 (t, 1H, Ph), 7.61 (t, 2H, Ph)
¹³CCDCl₃180.9, 161.1, 155.5, 151.5, 135.7, 134.7, 133.8, 131.9, 130.6, 129.0, 121.8

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. For compounds like 4-Chloroisoxazolo[4,5-c]pyridin-3-amine, these methods are particularly useful for confirming the presence of the amine (-NH₂) group and the vibrations of the fused aromatic ring system.

In the analysis of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FTIR and FT-Raman spectra provide a detailed vibrational signature. mdpi.com The N-H stretching vibrations of the primary amino group are expected to appear in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations characteristic of the fused pyridine and isoxazole (B147169) rings typically occur in the 1400-1650 cm⁻¹ range. Ring breathing and deformation modes are observed at lower wavenumbers. For instance, in-plane bending vibrations of the triazolopyridine skeleton were observed around 1339 cm⁻¹ and 766-770 cm⁻¹ in the IR spectrum. mdpi.com The out-of-plane wagging motion of the entire skeleton was assigned to a mode observed at 425 cm⁻¹ in the IR spectrum and 430 cm⁻¹ in the Raman spectrum. mdpi.com Similar vibrational patterns are anticipated for this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For instance, the HRMS (ESI) analysis of (6-Chloroisoxazolo[4,3-b]pyridin-3-yl)(phenyl)methanone yielded a measured [M+H]⁺ ion at m/z 259.0276, which corresponds to the calculated value of 259.0269 for the formula C₁₃H₈ClN₂O₂. nih.gov This confirms the elemental composition of the molecule. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing stable fragments and characteristic losses that help to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of the parent compound, isoxazolo[4,5-b]pyridin-3-amine, has been determined. researchgate.net It crystallizes in the monoclinic space group P2₁/n with four molecules in the unit cell. researchgate.net The analysis reveals a planar fused ring system, and the precise atomic coordinates confirm the connectivity of the isoxazole and pyridine rings.

ParameterValue for Isoxazolo[4,5-b]pyridin-3-amine researchgate.net
FormulaC₆H₅N₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.2140(2)
b (Å)6.8527(2)
c (Å)16.3538(5)
β (°)97.335(3)
Volume (ų)579.54(3)
Z4

Analysis of Intermolecular Interactions, e.g., Hydrogen Bonding

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Understanding these interactions is key to predicting the physical properties of the solid material.

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Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds analogous to 4-Chloroisoxazolo[4,5-c]pyridin-3-amine, QSAR studies are pivotal in predicting the activity of novel derivatives and in understanding the structural features crucial for their biological function.

Descriptor Calculation and Selection for Predictive Models

The foundation of a robust QSAR model lies in the accurate calculation and judicious selection of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For nitrogen-containing heterocyclic compounds, a wide array of descriptors can be computed, categorized as follows:

1D Descriptors: These are the simplest descriptors and include molecular weight, count of specific atoms (e.g., nitrogen, oxygen), and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (which describe molecular branching and connectivity), and electrostatic properties.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters, surface area, and volume.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. For heterocyclic systems, a combination of descriptors is often employed to capture the diverse structural features that influence biological activity. For instance, in studies of isoxazole (B147169) derivatives, descriptors related to hydrophobicity, electronic properties, and steric factors have been shown to be significant. nih.gov

Software packages such as PyDescriptor and PaDEL are commonly used to calculate a vast number of molecular descriptors. nih.gov Following calculation, objective feature selection is performed to eliminate irrelevant or redundant descriptors, thereby enhancing the predictive power of the QSAR model. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

Descriptor Category Examples Description
Constitutional Molecular Weight, Atom Count Basic molecular properties derived from the chemical formula.
Topological Wiener Index, Kier & Hall Indices Numerical representation of molecular topology and branching.
Geometric Molecular Surface Area, Volume Describes the 3D size and shape of the molecule.
Electrostatic Dipole Moment, Partial Charges Quantifies the electronic distribution within the molecule.

| Quantum-Chemical | HOMO/LUMO Energies | Derived from quantum mechanical calculations, relating to reactivity. |

Predictive Modeling Approaches (e.g., PCA, MLR, MNLR, ANN)

Once a set of relevant descriptors has been selected, various statistical methods can be employed to construct the QSAR model. The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.

Principal Component Analysis (PCA): PCA is often used as a preliminary step to reduce the dimensionality of the descriptor dataset and to identify the principal sources of variation.

Multiple Linear Regression (MLR): MLR is one of the most straightforward methods, establishing a linear relationship between the biological activity and the selected descriptors. nih.gov

Multiple Non-Linear Regression (MNLR): When the relationship between structure and activity is non-linear, MNLR models can provide a better fit.

Artificial Neural Networks (ANN): ANNs are powerful machine learning techniques capable of modeling highly complex and non-linear relationships, often yielding more accurate predictions than traditional regression methods. researchgate.net

In the development of QSAR models for nitrogen heterocycles, a combination of these techniques is often utilized to ensure the robustness and predictive accuracy of the final model. nih.gov For instance, a study on isoxazole derivatives might employ MLR to generate an initial model, which is then refined and validated using more advanced techniques like ANN. The predictive power of these models is assessed through internal and external validation methods. tandfonline.com

In Silico Analysis for Drug Discovery (excluding ADME/Toxicity prediction)

Beyond QSAR, other in silico methods play a crucial role in the early stages of drug discovery for compounds like this compound. These analyses help in identifying potential biological targets and understanding the molecular interactions that govern bioactivity.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. For isoxazolo[4,5-c]pyridine analogs, docking studies can elucidate the binding mode within the active site of a receptor, providing insights into the key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

For example, in the study of pyrazolopyridine analogs as potential inhibitors, molecular docking has been used to understand their binding interactions with the target enzyme. researchgate.net Similarly, for fused isoxazole derivatives, docking studies can help in identifying crucial amino acid residues involved in binding, guiding further structural modifications to enhance affinity. nih.gov

Pharmacophore modeling is another important in silico tool. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are likely to be active.

Table 2: Compound Names Mentioned

Compound Name
This compound
Isoxazole

Applications in Organic Synthesis

Building Blocks for Complex Molecular Architectures

In theory, the structure of 4-Chloroisoxazolo[4,5-c]pyridin-3-amine, featuring a chloro substituent and an amino group on the isoxazolo-pyridine scaffold, suggests potential as a versatile building block. The amino group could serve as a nucleophile or be transformed into other functional groups, while the chloro atom could participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular frameworks.

Despite this theoretical potential, a review of available scientific databases and literature does not yield specific examples or detailed research findings where this compound has been explicitly used as a starting material or intermediate in the synthesis of more complex molecules. Studies on related isomers, such as isoxazolo[4,5-b]pyridines and isoxazolo[4,3-b]pyridines, have demonstrated their utility as synthetic intermediates. For instance, derivatives of isoxazolo[4,5-b]pyridine (B12869654) have been developed, showcasing the synthetic accessibility and importance of this related scaffold. However, this information cannot be directly extrapolated to the 4-chloro-isoxazolo[4,5-c]pyridin-3-amine isomer.

Ligands in Metal Complexation

The nitrogen atoms within the pyridine (B92270) and isoxazole (B147169) rings, as well as the exocyclic amino group of this compound, present potential coordination sites for metal ions. The formation of metal complexes is a critical aspect of catalysis, materials science, and bioinorganic chemistry. The specific arrangement of these nitrogen donors could allow the molecule to act as a mono-, bi-, or polydentate ligand, depending on the metal center and reaction conditions.

Nevertheless, there is no documented evidence of this compound being employed as a ligand in metal complexation. Research on the coordination chemistry of other nitrogen-containing heterocyclic compounds, such as triazolopyridines, has shown their ability to form diverse metal complexes with interesting structural and electronic properties. This highlights the general potential of such scaffolds in coordination chemistry, but specific studies involving this compound are absent from the scientific record.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of 4-Chloroisoxazolo[4,5-c]pyridin-3-amine from a laboratory curiosity to a viable therapeutic lead is intrinsically linked to the development of efficient and environmentally conscious synthetic strategies. Current synthetic approaches for related isoxazolopyridine systems often rely on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste.

Moreover, there is a growing emphasis on "green chemistry" principles within the pharmaceutical industry. The use of microwave irradiation and ultrasonic-promoted conditions are emerging as powerful tools for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including isoxazolopyridines. nih.govdntb.gov.uadoaj.org These techniques often lead to cleaner reactions and reduced energy consumption. The exploration of aqueous reaction media, as opposed to traditional organic solvents, is another key aspect of sustainable synthesis that warrants investigation for the production of this compound and its derivatives. nih.gov

Synthetic ApproachPotential Advantages for this compound Synthesis
Multi-component Reactions Increased efficiency, reduced waste, simplified purification
Microwave-Assisted Synthesis Accelerated reaction times, improved yields, enhanced reaction control
Ultrasonic Irradiation Energy efficiency, potential for novel reactivity
Aqueous Reaction Media Reduced environmental impact, improved safety profile

Advanced Computational Design and Screening

The integration of computational tools has revolutionized the drug discovery process, enabling the rational design and rapid screening of potential drug candidates. For this compound, in silico methods will be instrumental in unlocking its full therapeutic potential.

Molecular docking studies can provide valuable insights into the potential binding modes of this compound with various biological targets. dntb.gov.uaresearchgate.netmdpi.comnih.gov By simulating the interaction between the small molecule and the active site of a protein, researchers can predict binding affinities and identify key structural features responsible for biological activity. This information can then be used to guide the design of novel derivatives with improved potency and selectivity.

Furthermore, the use of quantitative structure-activity relationship (QSAR) models and pharmacokinetic (ADME/Tox) predictions will be crucial in the early stages of development. These computational models can help to identify compounds with favorable drug-like properties, such as good oral bioavailability and low toxicity, thereby reducing the likelihood of late-stage failures in clinical trials. The application of these in silico screening methods can significantly expedite the identification of promising lead compounds derived from the this compound scaffold. mdpi.com

Computational ToolApplication in this compound Research
Molecular Docking Prediction of binding modes and affinities with biological targets
QSAR Modeling Elucidation of relationships between chemical structure and biological activity
ADME/Tox Prediction In silico assessment of pharmacokinetic and toxicity profiles

Exploration of New Biological Targets and Therapeutic Areas

While the full biological profile of this compound remains to be elucidated, the broader class of isoxazolopyridines has demonstrated a wide range of pharmacological activities, suggesting a rich therapeutic potential for this specific compound.

A significant area of future investigation will be the exploration of its anticancer properties. Numerous heterocyclic compounds, including derivatives of isoxazolopyridine, have been identified as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. nih.govnih.gov Systematic screening of this compound against a panel of cancer-related kinases could reveal novel therapeutic opportunities. Furthermore, its potential to induce apoptosis in cancer cells warrants investigation. nih.gov

Beyond oncology, the antimicrobial potential of this compound should be explored. The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. The isoxazolopyridine scaffold has been shown to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in this area. mdpi.com

Finally, the structural similarity of isoxazolopyridines to purines suggests that they may interact with a variety of enzymes and receptors that recognize purine-based ligands. nih.gov This opens up the possibility of discovering entirely new biological targets and therapeutic applications for this compound in areas such as inflammation, neurodegenerative diseases, and metabolic disorders. mdpi.commdpi.com

Potential Therapeutic AreaRationale for Investigation
Oncology Potential as a kinase inhibitor and inducer of apoptosis
Infectious Diseases Possibility of novel antibacterial and antifungal activity
Inflammation and Immunology Structural similarity to purines suggests potential immunomodulatory effects
Neurological Disorders Exploration of activity against CNS targets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.